molecular formula C16H19N3O3S B5720054 N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide

N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide

Cat. No. B5720054
M. Wt: 333.4 g/mol
InChI Key: VGVDTENHVAMYGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, also known as DMP787, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a significant impact on various biological processes, making it a promising candidate for drug development.

Mechanism of Action

N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide exerts its effects by inhibiting the activity of specific enzymes, such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). These enzymes play a crucial role in regulating cell growth and proliferation. By blocking their activity, N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide can prevent the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has been found to have a significant impact on various biological processes. Studies have shown that this compound can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide is its specificity for CDKs and HDACs, making it a valuable tool for studying these enzymes. However, N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has limited solubility in water, which can make it challenging to use in certain experiments. Additionally, the synthesis of N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide can be complex and time-consuming, which can limit its availability for research purposes.

Future Directions

There are several potential future directions for research on N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide. One area of interest is the development of more potent and selective inhibitors of CDKs and HDACs. Another potential direction is the investigation of N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide's effects on other biological processes, such as angiogenesis and autophagy. Additionally, the potential therapeutic applications of N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide in the treatment of inflammatory diseases, such as rheumatoid arthritis, warrant further investigation.
Conclusion:
In conclusion, N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide is a promising compound that has been extensively studied for its potential therapeutic applications. This small molecule inhibitor has been found to have a significant impact on various biological processes, making it a valuable tool for studying CDKs and HDACs. While there are limitations to its use in lab experiments, the potential future directions for research on N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide are numerous, and this compound remains an exciting candidate for drug development.

Synthesis Methods

The synthesis of N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide involves a multi-step process that requires several chemical reactions. The first step involves the preparation of 3-pyridinylglycinamide, which is then converted into the methylsulfonyl derivative. The final step involves the introduction of the 3,5-dimethylphenyl group, resulting in the formation of N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide.

Scientific Research Applications

N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide inhibits the growth of cancer cells by blocking the activity of specific enzymes involved in cell proliferation. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-(3,5-dimethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-12-7-13(2)9-15(8-12)19(23(3,21)22)11-16(20)18-14-5-4-6-17-10-14/h4-10H,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVDTENHVAMYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylglycinamide

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